1-(3,5-Dichlorophenyl)cyclobutanamine
Description
1-(3,5-Dichlorophenyl)cyclobutanamine (CAS 1260664-04-7) is a cyclobutane-containing amine derivative with a 3,5-dichlorophenyl substituent. Its molecular structure combines a strained cyclobutane ring and a halogenated aromatic system, which confers unique electronic and steric properties.
Properties
CAS No. |
1260664-04-7 |
|---|---|
Molecular Formula |
C10H11Cl2N |
Molecular Weight |
216.10 |
IUPAC Name |
1-(3,5-dichlorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-10/h4-6H,1-3,13H2 |
InChI Key |
VXLZRGSPZUQQRQ-UHFFFAOYSA-N |
SMILES |
C1CC(C1)(C2=CC(=CC(=C2)Cl)Cl)N |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC(=C2)Cl)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features and Substituent Effects
The following table compares 1-(3,5-Dichlorophenyl)cyclobutanamine with its closest analogues based on substituent patterns, cyclic frameworks, and functional groups:
Analysis of Substituent and Structural Variations
Halogen vs. Trifluoromethyl Groups
- The 3,5-dichloro derivative exhibits greater lipophilicity compared to the 3,5-bis(trifluoromethyl) analogue. However, trifluoromethyl groups confer metabolic stability due to their resistance to oxidative degradation, making them favorable in drug design .
- Chlorine’s inductive electron-withdrawing effect may polarize the aromatic ring differently than CF₃, altering electronic interactions with biological targets.
Positional Isomerism (3,5-Cl vs. In contrast, the 3,4-dichloro analogue (CAS 766462-77-5) introduces asymmetry, which could disrupt binding in enantioselective systems .
Cyclobutane vs. Cyclopropane Frameworks
- Cyclobutane’s larger ring reduces strain compared to cyclopropane but still imposes conformational rigidity. Cyclopropane derivatives (e.g., CAS 1314722-37-6) may exhibit higher reactivity due to extreme ring strain, favoring ring-opening reactions or alternative binding modes .
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